Ethyl 3-(2-aminoethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-aminoethoxy)benzoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of an ethyl group attached to the benzoate moiety, with an aminoethoxy substituent at the third position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The primary method for synthesizing ethyl 3-(2-aminoethoxy)benzoate involves the esterification of 3-(2-aminoethoxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of mthis compound with ethanol. This reaction also requires an acid catalyst and is carried out under reflux conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Ethyl 3-(2-aminoethoxy)benzoate can undergo hydrolysis in the presence of an acid or base to yield 3-(2-aminoethoxy)benzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol, 3-(2-aminoethoxy)benzyl alcohol, using reducing agents such as lithium aluminum hydride.
Aminolysis: The ester can react with ammonia or primary amines to form amides, such as 3-(2-aminoethoxy)benzamide.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid or hydrochloric acid for esterification and hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Amines: Ammonia or primary amines for aminolysis reactions.
Major Products:
Hydrolysis: 3-(2-aminoethoxy)benzoic acid and ethanol.
Reduction: 3-(2-aminoethoxy)benzyl alcohol.
Aminolysis: 3-(2-aminoethoxy)benzamide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and transesterification reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry:
- Utilized as a flavoring agent in food and beverages.
- Used in the production of perfumes and fragrances due to its pleasant odor .
Mechanism of Action
The mechanism of action of ethyl 3-(2-aminoethoxy)benzoate primarily involves its hydrolysis to release 3-(2-aminoethoxy)benzoic acid and ethanol. The released 3-(2-aminoethoxy)benzoic acid can interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal applications, it may act on specific enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the aminoethoxy substituent.
Methyl 3-(2-aminoethoxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-(2-aminoethoxy)benzoic acid: The parent acid of this compound.
Uniqueness:
- The presence of the aminoethoxy group at the third position of the benzene ring imparts unique chemical and biological properties to this compound.
- The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in chemistry, biology, and industry .
Biological Activity
Ethyl 3-(2-aminoethoxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate ester structure with an aminoethoxy substituent at the meta position. Its molecular formula is C11H15N1O3, which contributes to its unique biological properties.
The compound primarily undergoes hydrolysis to release 3-(2-aminoethoxy)benzoic acid and ethanol. The released acid can interact with various molecular targets, influencing enzymatic pathways and receptor activities. This mechanism is crucial for its therapeutic applications, particularly in pain management and inflammation reduction.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for selected strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Bacillus subtilis | 64 |
Escherichia coli | >128 |
These results suggest that while the compound shows promise against certain pathogens, its efficacy against Gram-negative bacteria remains limited .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases. The compound's ability to modulate immune responses may be attributed to its structural features that enhance binding to inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A screening of various derivatives, including this compound, revealed selective antibacterial effects against Gram-positive bacteria, with a focus on the structure-activity relationship (SAR) that highlights the importance of the aminoethoxy group in enhancing activity .
- Anti-inflammatory Research : In a controlled study involving human cell lines, this compound significantly reduced levels of interleukin-6 (IL-6), a key pro-inflammatory cytokine. This effect was dose-dependent and suggests potential therapeutic applications for inflammatory conditions.
Toxicity and Safety Profile
Preliminary assessments indicate that this compound exhibits low toxicity levels in vitro. Toxicological studies are ongoing to further evaluate its safety profile for potential clinical applications. The compound's structural similarities with known anesthetics suggest it may also have a favorable safety margin when used appropriately .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 3-(2-aminoethoxy)benzoate |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,2,6-7,12H2,1H3 |
InChI Key |
NINJXPUWSQCLKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.